molecular formula C9H13ClN2O2 B2920640 2-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride CAS No. 2309459-44-5

2-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride

Cat. No.: B2920640
CAS No.: 2309459-44-5
M. Wt: 216.67
InChI Key: HWTKHONIDUFIEC-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride is an organic compound with the molecular formula C9H12N2O2·HCl. It is a crystalline solid that is soluble in water and various organic solvents. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride typically involves the nitration of 4-methylphenethylamine followed by the formation of the hydrochloride salt. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring. The resulting nitro compound is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride is unique due to the presence of both a methyl and a nitro group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(4-methyl-3-nitrophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-7-2-3-8(4-5-10)6-9(7)11(12)13;/h2-3,6H,4-5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTKHONIDUFIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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